molecular formula C10H21ClN2O B8128195 (R)-N,N-diethylpiperidine-3-carboxamide hydrochloride

(R)-N,N-diethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B8128195
M. Wt: 220.74 g/mol
InChI Key: GKNHHSHPRZOVPK-SBSPUUFOSA-N
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Description

®-N,N-diethylpiperidine-3-carboxamide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-diethylpiperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with diethylamine and carboxylic acid derivatives under controlled conditions. One common method includes the acylation of piperidine with a suitable carboxylic acid chloride in the presence of a base, followed by the introduction of diethylamine. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-N,N-diethylpiperidine-3-carboxamide hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N,N-diethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-N,N-diethylpiperidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N,N-diethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylpiperidine-3-carboxamide: A closely related compound without the hydrochloride salt form.

    N,N-dimethylpiperidine-3-carboxamide: A similar compound with different alkyl groups attached to the nitrogen atom.

    Piperidine-3-carboxamide: The parent compound without the diethyl substitution.

Uniqueness

®-N,N-diethylpiperidine-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity

This detailed article provides a comprehensive overview of ®-N,N-diethylpiperidine-3-carboxamide hydrochloride, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-N,N-diethylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-6-5-7-11-8-9;/h9,11H,3-8H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNHHSHPRZOVPK-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504147-97-9
Record name N,N-Diethylpiperidine-3-carboxamide hydrochloride, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6N2H9L4PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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